molecular formula C13H9NO2 B14446992 7-Methyl-3H-phenoxazin-3-one CAS No. 74683-31-1

7-Methyl-3H-phenoxazin-3-one

Cat. No.: B14446992
CAS No.: 74683-31-1
M. Wt: 211.22 g/mol
InChI Key: MBUQZPRLVIONQP-UHFFFAOYSA-N
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Description

7-Methyl-3H-phenoxazin-3-one is a chemical compound known for its unique structural properties and diverse applications. It is a derivative of phenoxazine and is often used in various scientific and industrial applications due to its redox properties and fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3H-phenoxazin-3-one typically involves the reaction of resorufin with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the resorufin.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3H-phenoxazin-3-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form resorufin, a fluorescent dye.

    Reduction: The compound can be reduced to form colorless hydroresorufin.

    Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.

Major Products

    Oxidation: Resorufin

    Reduction: Hydroresorufin

    Substitution: Various substituted phenoxazines depending on the reagent used.

Scientific Research Applications

7-Methyl-3H-phenoxazin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a redox indicator in various chemical reactions.

    Biology: Employed in cell viability assays due to its fluorescent properties.

    Medicine: Investigated for its potential use in cancer therapy as it can distinguish between cytotoxic and cytostatic compounds.

    Industry: Used in the textile industry as a dye and in the production of other fluorescent compounds.

Mechanism of Action

The mechanism of action of 7-Methyl-3H-phenoxazin-3-one involves its redox properties. It acts as an electron acceptor in redox reactions, changing color based on its oxidation state. In biological systems, it is reduced by cellular enzymes to form a fluorescent product, which can be measured to assess cell viability and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    Resorufin: A closely related compound that is also used as a fluorescent dye.

    Methoxyresorufin: Another derivative of phenoxazine with similar applications.

    Hydroresorufin: The reduced form of resorufin, used in similar assays.

Uniqueness

7-Methyl-3H-phenoxazin-3-one is unique due to its specific methylation, which enhances its stability and fluorescence properties compared to other phenoxazine derivatives. This makes it particularly useful in applications requiring high sensitivity and stability.

Properties

CAS No.

74683-31-1

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

7-methylphenoxazin-3-one

InChI

InChI=1S/C13H9NO2/c1-8-2-4-10-12(6-8)16-13-7-9(15)3-5-11(13)14-10/h2-7H,1H3

InChI Key

MBUQZPRLVIONQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2

Origin of Product

United States

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